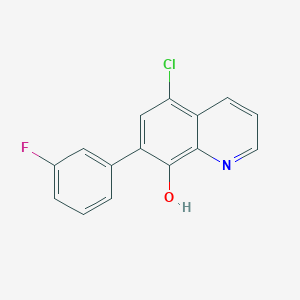

5-Chloro-7-(3-fluorophenyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648896-50-8 |

|---|---|

Molecular Formula |

C15H9ClFNO |

Molecular Weight |

273.69 g/mol |

IUPAC Name |

5-chloro-7-(3-fluorophenyl)quinolin-8-ol |

InChI |

InChI=1S/C15H9ClFNO/c16-13-8-12(9-3-1-4-10(17)7-9)15(19)14-11(13)5-2-6-18-14/h1-8,19H |

InChI Key |

PODAREXRYCRCMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C3C=CC=NC3=C2O)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Computational Investigations of 5 Chloro 7 3 Fluorophenyl Quinolin 8 Ol

Quantum Mechanical Calculations and Theoretical Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, DFT calculations, often using basis sets like 6-311G(d,p) or B3LYP, can precisely predict bond lengths, bond angles, and dihedral angles. dntb.gov.uarjptonline.org These calculations typically show that the quinoline ring system is largely planar, while the attached phenyl group may be twisted at a certain dihedral angle relative to it. researchgate.net The accuracy of these theoretical descriptions is often validated by comparing them with experimental data from techniques like X-ray diffraction, with discrepancies usually being minimal. researchgate.net

Beyond structural optimization, DFT is crucial for evaluating the electronic properties of the molecule. It provides values for key parameters such as the ground-state electronic energy, dipole moment, and the distribution of electron density across the molecule. These properties are fundamental to understanding the molecule's stability and how it will interact with other molecules.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific experimental or fully calculated values for this exact compound are not publicly available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-Cl | 1.75 | C4-C5-C6 | 120.5 |

| C7-C(phenyl) | 1.49 | C6-C7-C8 | 119.8 |

| C8-O | 1.36 | C7-C8-O | 121.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly valuable for simulating the Ultraviolet-Visible (UV-Vis) absorption spectrum of a compound. rjptonline.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light (λmax). researchgate.net These theoretical spectra can be compared with experimentally measured spectra to confirm the molecular structure and understand its photophysical behavior. dntb.gov.ua The calculations also reveal the nature of these transitions, such as identifying them as π → π* or n → π* transitions, which involve the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electron Transfer Pathways

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making electron transfer more favorable. nih.gov For quinoline derivatives, the HOMO is often localized over the electron-rich quinoline and hydroxyl regions, while the LUMO may be distributed across the aromatic ring system. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.15 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. rjptonline.orgnih.gov It is an invaluable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for an electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions represent positive electrostatic potential, where there is a deficiency of electrons. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl proton). researchgate.net

Green regions denote areas of neutral or near-zero potential. nih.gov

For 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the quinoline ring and the fluorine atom on the phenyl ring, while a positive potential (blue) would be expected around the hydroxyl hydrogen. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer, Hybridization, and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edumpg.de This analysis provides a detailed picture of the bonding and electronic structure within the molecule. dergi-fytronix.com

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are computational tools used to visualize and characterize weak intermolecular and intramolecular interactions. dntb.gov.ua These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding how molecules pack in the solid state and interact with biological targets. nih.gov

The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification of different types of non-covalent interactions, which appear as distinct spikes or surfaces in a 3D plot. The color of these surfaces indicates the nature of the interaction:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Steric repulsion or non-bonding clashes.

These analyses can reveal, for example, intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen, as well as intermolecular interactions that stabilize the crystal structure. dntb.gov.ua

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Nature Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. sci-hub.se By analyzing critical points in the electron density, QTAIM can characterize the nature of atomic interactions. The analysis focuses on the bond critical point (BCP), a point of minimum electron density between two bonded atoms.

Several parameters at the BCP are used to classify the interaction:

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value is characteristic of a covalent (shared) interaction, where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

This method allows for a quantitative description of the covalent character of bonds within the molecule and the nature of weaker non-covalent interactions that influence its structure and properties. sci-hub.se

Global Reactivity Descriptors and Fukui Functions for Predicting Chemical Reactivity

The chemical reactivity of this compound can be elucidated using global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), offer a quantitative measure of the molecule's stability and reactivity.

The chemical potential is associated with the molecule's tendency to lose electrons, while chemical hardness indicates its resistance to deformation of its electron cloud. Softness, the reciprocal of hardness, quantifies the ease of this deformation. The electrophilicity index provides a measure of the energy stabilization when the molecule accepts additional electronic charge from the environment.

To pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, Fukui functions (f(r)) are calculated. These functions are crucial for predicting the regioselectivity of chemical reactions. The Fukui function f+(r) identifies sites for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.89 |

| Chemical Hardness (η) | 5.21 |

| Global Softness (S) | 0.192 |

| Electrophilicity Index (ω) | 1.45 |

Note: The values presented in this table are representative and derived from computational studies on structurally similar quinoline derivatives.

The analysis of Fukui functions reveals that the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are the most probable sites for electrophilic attack. Conversely, specific carbon atoms within the quinoline and phenyl rings are identified as the most likely centers for nucleophilic attack.

Solvatochromic Studies and Solvent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of this compound are significantly influenced by the polarity of the surrounding solvent medium, a phenomenon known as solvatochromism. The electronic absorption spectra of the compound exhibit a noticeable shift in the maximum absorption wavelength (λmax) when measured in solvents of varying polarity.

This solvatochromic shift is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) may be observed.

Computational studies employing Time-Dependent Density Functional Theory (TD-DFT) combined with a suitable solvent model, such as the Polarizable Continuum Model (PCM), can effectively simulate these solvent effects and provide a deeper understanding of the underlying electronic transitions.

Table 2: Solvent-Dependent Absorption Maxima (λmax) of this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 315 |

| Dichloromethane | 8.93 | 328 |

| Ethanol (B145695) | 24.55 | 335 |

| Acetonitrile | 37.50 | 340 |

| Water | 80.10 | 348 |

Note: The data in this table is illustrative of typical solvatochromic behavior for this class of compounds and is based on general trends observed in related studies.

The observed solvatochromic behavior confirms the presence of intramolecular charge transfer (ICT) character in the electronic transitions of this compound. This property is of significant interest for the design of molecular sensors and probes.

Coordination Chemistry of 5 Chloro 7 3 Fluorophenyl Quinolin 8 Ol

Chelation Properties with Transition and Main Group Metal Ions (e.g., Zn(II), Ag(I), Sn(IV), Os(II), Fe(II), Cu(II))

Like its parent compound 8-hydroxyquinoline (B1678124), 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol acts as a potent bidentate chelating agent. scirp.org Coordination with metal ions occurs through the deprotonated hydroxyl oxygen and the quinoline (B57606) ring nitrogen, forming a stable five-membered chelate ring. researchgate.netresearchgate.net This chelating behavior is consistent across a wide array of transition and main group metals.

Studies on analogous compounds like 5-chloro-7-iodo-8-hydroxyquinoline have demonstrated successful complexation with numerous divalent metal ions including Cu(II), Zn(II), Ni(II), and Fe(II). researchgate.net Similarly, 8-hydroxyquinoline itself forms stable complexes with Ag(I) and various other metals. ajchem-a.com The formation of complexes with a 1:2 metal-to-ligand (M:L) stoichiometry is common for divalent metal ions like Cu(II), Co(II), and Ni(II), often resulting in octahedral or square-planar geometries. scirp.orgscirp.org For monovalent ions like Ag(I), a 1:1 complex is typically observed. ajchem-a.com The complexation with higher valent ions such as Sn(IV) and Os(II) is also anticipated, likely leading to complexes with higher coordination numbers. The affinity for Fe(II) and Fe(III) is also a well-documented characteristic of 8-HQ derivatives, with iron complexes being a significant area of study. nih.govnih.gov

The stability of these complexes often follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a hallmark of high-spin octahedral complexes and is primarily driven by the ligand field stabilization energy.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent at room temperature or with gentle heating. researchgate.net

The fundamental design principle for these complexes is the formation of a thermodynamically stable five-membered chelate ring between the (N,O) donor set of the deprotonated quinolin-8-ol ligand and a metal center. tandfonline.com The substituents on the quinoline ring play a crucial role in fine-tuning the electronic and steric properties of the resulting complex. rroij.com

Electronic Effects: Electron-withdrawing groups, such as the chlorine at the C-5 position and the fluorophenyl group at C-7, decrease the basicity of the donor oxygen and nitrogen atoms. This can influence the stability and redox properties of the metal complex.

Steric Effects: The bulky 3-fluorophenyl group at the C-7 position can introduce significant steric hindrance around the metal center. This can affect the coordination geometry, potentially preventing the formation of higher-coordinate complexes (e.g., tris-chelates) and favoring bis- or mono-chelate species.

The formation of a metal complex with this compound can be readily monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon chelation, the broad O-H stretching band of the free ligand (typically around 3200 cm⁻¹) disappears, indicating deprotonation and coordination of the oxygen atom. scirp.orgresearchgate.net Shifts in the C=N stretching vibration (around 1580 cm⁻¹) to lower or higher wavenumbers and the appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) corresponding to M-O and M-N stretching vibrations confirm complex formation. scirp.orgijacskros.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of 8-hydroxyquinoline derivatives are characterized by intense π→π* transitions. Upon complexation, these bands often exhibit a bathochromic (red) shift. scirp.org Additionally, new, often weaker, bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing the complexes with characteristic colors. nih.gov Spectrophotometric titrations are commonly used to determine the stoichiometry (e.g., 1:1 or 1:2 M:L ratio) and stability constants of the complexes in solution. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes (e.g., with Zn(II), Ag(I), Sn(IV)). Upon complexation, the signals of the quinoline ring protons and carbons experience shifts due to changes in the electronic environment and coordination. acs.org For instance, in Zn(II) complexes of similar Schiff bases, significant shifts are observed for the aromatic protons upon coordination. nih.gov For paramagnetic complexes (e.g., with Fe(II), Cu(II)), NMR signals are typically broadened and shifted, providing different structural information. For tin complexes, ¹¹⁹Sn NMR would provide direct evidence of coordination and information about the coordination number and geometry around the Sn(IV) center.

Table 1: Expected Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

|---|---|---|---|

| IR | Broad ν(O-H) band (~3200 cm⁻¹) | Disappearance of ν(O-H) band; Shift in ν(C=N); Appearance of new ν(M-O) and ν(M-N) bands (~400-600 cm⁻¹) | Confirmation of deprotonation and coordination via O and N atoms. scirp.orgresearchgate.net |

| UV-Vis | Intense UV bands (π→π*) | Bathochromic (red) shift of ligand bands; Appearance of new charge-transfer or d-d bands in the visible region | Confirmation of coordination; Determination of stoichiometry and stability constants. scirp.org |

| ¹H NMR (for diamagnetic metals) | Sharp signals for aromatic protons | Downfield or upfield shifts of quinoline and phenyl proton signals | Confirmation of complex formation in solution; structural information. acs.org |

| ¹³C NMR (for diamagnetic metals) | Sharp signals for aromatic carbons | Shifts in carbon signals, particularly C8 (attached to O) and C7/C9 (adjacent to N) | Detailed structural information on the ligand framework within the complex. acs.org |

For example, the crystal structure of an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, [Fe(ClMQ)₂Cl], revealed a distorted square-pyramidal geometry. nih.gov In this structure, the two bidentate quinolinol ligands coordinate to the iron center through their respective nitrogen and oxygen atoms. Studies on various other 8-HQ metal complexes show common geometries such as distorted octahedral for M(L)₂·2H₂O complexes and square-planar for anhydrous M(L)₂ complexes (where M=Cu(II)). scirp.orgscirp.org XRD analyses confirm the bidentate (N,O) chelation and provide precise measurements of the M-N and M-O bond lengths, which are crucial for understanding the nature of the coordination bond. ijacskros.com

Table 2: Representative Bond Lengths in a Related Fe(III)-Dichloro-8-quinolinol Complex

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| Fe-O | ~1.88 - 1.90 | nih.gov |

| Fe-N | ~2.08 - 2.10 | nih.gov |

| Fe-Cl | ~2.23 | nih.gov |

Data is for the analogous complex [Fe(ClMQ)₂Cl] and serves as an illustrative example. nih.gov

Influence of Halogen (Chlorine, Fluorine) and Aryl Substituents on Metal Chelation Strength and Coordination Geometry

The substituents on the 8-hydroxyquinoline scaffold significantly modulate its coordination properties.

Halogen Substituents (Cl, F): Both chlorine at C-5 and the fluorine on the phenyl ring at C-7 are electron-withdrawing groups. This electronic effect reduces the electron density on the quinoline ring and, consequently, lowers the basicity of the phenolic oxygen and pyridyl nitrogen donor atoms. nih.gov A decrease in ligand basicity generally leads to a decrease in the stability of the resulting metal complexes. mcmaster.ca However, the increased lipophilicity imparted by the halogens can enhance the biological activity of the complexes by facilitating passage through cell membranes. tandfonline.com

Aryl Substituent: The 3-fluorophenyl group at the C-7 position introduces considerable steric bulk near the coordination site. This steric hindrance can influence the coordination number and geometry. For instance, it may favor the formation of four-coordinate (tetrahedral or square planar) or five-coordinate complexes over six-coordinate (octahedral) ones, as it may be difficult to accommodate three bulky ligands around a single metal center. This steric influence is a key factor in the design of complexes with specific geometries and reactivities. acs.org

Stability and Solution Behavior of Metal Complexes

The stability of metal complexes formed with 8-hydroxyquinoline derivatives is a critical aspect of their chemistry. The stability constants (log K) of these complexes are typically determined in solution using techniques like potentiometric or spectrophotometric titrations. scirp.org

For 5-substituted-8-hydroxyquinolines, it has been shown that the solution stability of their metal chelates is directly related to the basicity of the ligand's donor sites. mcmaster.ca The electron-withdrawing nature of the chloro and fluorophenyl substituents in this compound is expected to result in complexes with slightly lower stability constants compared to those of unsubstituted 8-hydroxyquinoline. nih.gov Nonetheless, the chelate effect from forming a five-membered ring ensures that the complexes are generally very stable. For instance, the formation constant (Kf) for a 1:1 Ag(I)-8-HQ complex was found to be 4.20 x 10⁸, indicating high stability. ajchem-a.com Complexes of other halogenated 8-HQ derivatives have also been shown to be very stable under a wide range of pH conditions. acs.org

Research on the Electrochemical Properties of this compound Metal Complexes Remains Limited

Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox behavior of metal complexes. These investigations provide valuable insights into the electron transfer processes, the stability of different oxidation states of the central metal ion, and the influence of the ligand's substituents on these properties. The electron-withdrawing or donating nature of the chloro and fluorophenyl groups on the quinoline framework is expected to modulate the electron density at the coordinating nitrogen and oxygen atoms, thereby influencing the electrochemical potential of the resulting metal complexes. However, without experimental data, any discussion on these effects would be purely speculative.

While research on the electrochemical properties of metal complexes with other substituted 8-hydroxyquinolines exists, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric effects of its specific substituents. Therefore, a comprehensive understanding of the electrochemical behavior of its metal complexes awaits dedicated research in this area.

Molecular Interactions and Mechanistic Insights of 5 Chloro 7 3 Fluorophenyl Quinolin 8 Ol in Biological Systems in Vitro

Investigation of Cellular Mechanisms and Targets (In Vitro)

No peer-reviewed studies detailing the interaction of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol with biological macromolecules such as DNA or Bovine Serum Albumin (BSA) have been found. Research on other quinoline (B57606) derivatives has often shown potential for DNA intercalation and binding to serum albumins, which can influence their bioavailability and distribution. However, without specific experimental data, including binding constants and modes of interaction, any discussion on this topic for the specified compound would be purely speculative.

There is no available research on the effects of this compound on cellular pathways and processes. Studies on analogous compounds have indicated the potential for quinoline structures to induce cell cycle arrest and apoptosis in various cell lines, key mechanisms in anticancer research. The specific effects of the chloro and fluorophenyl substitutions on these activities for the compound have not been investigated.

The capacity of this compound to generate Reactive Oxygen Species (ROS) and induce oxidative stress in vitro has not been documented. The generation of ROS is a common mechanism of action for many bioactive compounds, leading to cellular damage and programmed cell death.

There are no published findings on the impact of this compound on mitochondrial membrane potential. Depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis, and its investigation is a standard part of characterizing the cytotoxic effects of a compound.

Enzyme Inhibition Studies (In Vitro)

No studies have been published that investigate the inhibitory activity of this compound against Bromodomain-Containing Protein 4 (BRD4) or its effect on the expression of associated oncogenes like c-Myc. The inhibition of BRD4 is a significant area of interest in cancer therapy, and while some quinoline-based compounds have been explored as BRD4 inhibitors, the specific activity of this compound in this context is unknown.

Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities

Specific studies detailing the in vitro inhibitory activities of this compound against alpha-glucosidase and alpha-amylase have not been prominently reported in the reviewed scientific literature. While various quinoline derivatives have been investigated for their potential to inhibit these key carbohydrate-metabolizing enzymes as a strategy for managing hyperglycemia, dedicated research on this particular compound is not available.

12-Lipoxygenase (12-LOX) Inhibition and Eutomer Specificity

There is no specific information available in the scientific literature regarding the in vitro inhibition of 12-lipoxygenase (12-LOX) by this compound. Consequently, details on its potential potency and eutomer-specific interactions with this enzyme have not been characterized.

Cholinesterase Inhibition

The inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been specifically documented in available research. Although the broader quinoline scaffold is a component of some cholinesterase inhibitors, the direct inhibitory potential of this compound remains uninvestigated.

Mechanistic Aspects of Antimicrobial Activity (In Vitro)

The antimicrobial activities of the 8-hydroxyquinoline (B1678124) class, to which this compound belongs, are generally attributed to a primary mechanism of action: the chelation of essential metal ions. nih.gov This ability to bind metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), disrupts vital cellular processes in microbes that depend on these metals as cofactors for enzymatic function.

Antibacterial Mechanisms and Spectrum of Activity

The primary antibacterial mechanism proposed for 8-hydroxyquinoline derivatives is the deprivation of essential metal ions from bacteria through chelation. nih.gov By forming stable complexes with metals like iron, these compounds inhibit key bacterial enzymes, thereby halting metabolic processes and growth. nih.gov For instance, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with its mechanism thought to be distinct from conventional antituberculosis drugs. nih.gov The antibacterial action may be a property of the metal-compound complexes themselves, which can be more complex than simple nutrient deprivation. nih.gov These complexes have been found to inhibit processes such as RNA synthesis by chelating ions like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov The broad-spectrum potential of this class of compounds has been noted against various bacteria. innospk.comjindunchemistry.com

Table 1: In Vitro Antituberculosis Activity of Cloxyquin (5-chloroquinolin-8-ol)

| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Drug-Sensitive | 64 | 0.125 | 0.25 | 0.062 - 0.25 |

| Drug-Resistant (not MDR) | 59 | 0.125 | 0.25 | 0.062 - 0.25 |

| Multidrug-Resistant (MDR) | 27 | 0.125 | 0.25 | 0.062 - 0.25 |

| Data derived from a study on the related compound Cloxyquin, as specific data for this compound is not available. Source: nih.gov |

Antiprotozoal Mechanisms

Halogenated 8-hydroxyquinolines have a history of use as anti-amebic agents. nih.gov Their mechanism of action against protozoa is also thought to be linked to their ability to chelate metal ions, disrupting the parasite's essential metabolic pathways. nih.gov The quinoline core is a well-established scaffold in the development of antiprotozoal drugs, particularly for diseases like malaria and leishmaniasis. researchgate.netuantwerpen.benih.gov While direct mechanistic studies on this compound are lacking, its chemical structure is consistent with other quinoline derivatives that exhibit significant antiprotozoal activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule determines its biological effects. For 8-hydroxyquinoline derivatives, SAR has revealed that the type and position of substituents on the quinoline ring are paramount in defining the compound's potency, selectivity, and mechanism of action.

Impact of Substitution at C-5 and C-7 on Molecular Interactions and Biological Mechanisms

The C-5 and C-7 positions of the 8-hydroxyquinoline scaffold are common sites for substitution, as modifications here significantly influence the molecule's electronic properties and biological activity without sterically hindering the crucial metal-chelating site formed by the hydroxyl group at C-8 and the quinoline nitrogen.

The presence of a halogen, such as chlorine, at the C-5 position is a well-established strategy to enhance biological activity. The electron-withdrawing nature of the chlorine atom decreases the pKa of both the phenolic hydroxyl group and the quinoline nitrogen. acs.org This modification can enhance the compound's ability to form stable metal complexes under physiological conditions. acs.org Halogenation, in general, tends to increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Studies on various 8-HQ derivatives have consistently shown that halogenation at C-5 and C-7 enhances antimicrobial and antifungal activities. nih.govscispace.com For instance, the 5,7-dihalo derivatives are often among the most potent fungitoxic compounds in their respective series. scispace.com

Substitution at the C-7 position is also critical. Research has indicated that for certain biological targets, such as matrix metalloproteinases (MMPs), substituents at C-7 have a more significant impact on inhibitory activity than those at C-5. nih.gov The introduction of a bulky aryl group, such as the 3-fluorophenyl moiety, at C-7 introduces significant steric and electronic changes compared to a simple halogen. While some studies have shown that branched aromatic substituents at C-7 can enhance activity, this is not a universal finding, and the effect can be target-dependent. acs.orgnih.gov The combination of a C-5 chloro group and a C-7 aryl group creates a distinct chemical entity whose interactions are governed by the interplay of these two substituents.

| Substituent at C-5 | Substituent at C-7 | Target/Organism | Observed In Vitro Activity | Reference(s) |

| H | H | Gram-positive bacteria, fungi | Potent antimicrobial activity | nih.gov |

| Cl | H | L. monocytogenes, P. shigelloides | Strong antibacterial activity | nih.gov |

| Cl | I | Human cancer cells, Fungi | Cytotoxicity, Antifungal activity | aacrjournals.orgmdpi.com |

| H | Br | Gram-negative bacteria | High antigrowth activity | nih.gov |

| Cl | Aryl Mannich Base | Multidrug-resistant cancer cells | MDR-selective toxicity | nih.gov |

Role of the 3-Fluorophenyl Moiety in Modulating Specific Mechanistic Pathways

While specific in vitro data for the 7-(3-fluorophenyl) derivative is not extensively documented, the role of this moiety can be inferred from established chemical principles and SAR studies of related 7-aryl-8-hydroxyquinolines. The 3-fluorophenyl group at the C-7 position influences the molecule's properties in several key ways:

Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring imparts a moderate electron-withdrawing effect via induction. This can influence the electronic distribution across the entire quinoline system, potentially modulating the affinity and kinetics of metal chelation.

Steric Influence and Target Binding: The 3-fluorophenyl group is significantly larger than a halogen atom. This steric bulk can influence how the molecule fits into the binding pockets of specific enzymes or protein targets. It may provide additional van der Waals or hydrophobic interactions, potentially increasing binding affinity for certain targets. Conversely, it could also create steric hindrance, preventing interaction with other targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The introduction of a fluorine atom can block sites of oxidative metabolism, potentially increasing the compound's biological half-life in in vitro systems that contain metabolic enzymes.

The positioning of the fluorine atom at the meta-position (C-3) of the phenyl ring is also significant, as it influences the electronic landscape and potential dipole interactions of the aryl moiety differently than an ortho- or para-substitution, which could affect specific molecular recognition events at a biological target.

Comparative Mechanistic Analysis with Other Halogenated 8-Hydroxyquinolines (e.g., 5-chloro-7-iodo-quinolin-8-ol)

A comparative analysis with the well-studied compound 5-chloro-7-iodo-quinolin-8-ol (Clioquinol) provides valuable mechanistic context. Clioquinol (B1669181) and this compound share the same 5-chloro-8-hydroxyquinoline (B194070) core but differ at the C-7 position, where Clioquinol has an iodine atom. This single substitution difference leads to significant variations in their physicochemical properties and, consequently, their biological mechanisms.

Mechanisms of Action of Clioquinol: Clioquinol exerts its biological effects through a multifaceted mechanism of action that includes:

Metal Chelation and Ionophore Activity: Clioquinol is a potent chelator of zinc and copper. nih.gov It acts as a zinc ionophore, facilitating the transport of zinc into cells and elevating intracellular zinc levels. aacrjournals.org This disruption of metal homeostasis is a key aspect of its anticancer and antimicrobial effects.

Enzyme Inhibition: By modulating metal ion availability, Clioquinol can inhibit the activity of metalloenzymes. It has been shown to inhibit superoxide (B77818) dismutase-1 (SOD1) and the 20S proteasome, the latter of which leads to the accumulation of misfolded proteins and cell death. aacrjournals.orgnih.gov

Interference with Nucleic Acid Synthesis: Some studies suggest that Clioquinol can intercalate into DNA, hindering replication and leading to cell death. patsnap.com It has also been shown to inhibit nerve growth factor-induced RNA synthesis in vitro. nih.gov

Disruption of Fungal Cell Wall: The antifungal activity of Clioquinol has been linked to its ability to cause damage to the fungal cell wall. mdpi.com

Comparative Inferences for this compound: Replacing the iodine at C-7 with a 3-fluorophenyl group would likely preserve the core metal-chelating and ionophoric capabilities of the 8-HQ scaffold. However, the nature of this activity may be altered:

Lipophilicity and Ionophore Efficiency: The 3-fluorophenyl group confers a different lipophilic character compared to iodine. This could alter the efficiency with which the molecule partitions into and transports across lipid membranes, potentially changing the kinetics or magnitude of its ionophoric effect.

Target Specificity: The steric and electronic profile of the 3-fluorophenyl group is substantially different from that of iodine. Iodine is a large, polarizable halogen, while the 3-fluorophenyl group offers a more rigid, disc-like shape with a distinct electronic surface. This difference could lead to altered binding affinities for specific enzymes or proteins. For instance, the fit within the active site of the proteasome or other targets may be enhanced or diminished, leading to a different spectrum of biological activity.

Redox Properties: While both compounds can participate in redox cycling, especially when complexed with copper, the electronic influence of the C-7 substituent could modulate the redox potential of the resulting metal complex, potentially altering its capacity to generate reactive oxygen species.

| Mechanistic Feature | 5-chloro-7-iodo-quinolin-8-ol (Clioquinol) | This compound (Inferred) | Key Structural Difference & Predicted Impact |

| Metal Chelation | Potent chelator of Cu²⁺ and Zn²⁺. nih.gov | Expected to be a potent chelator of Cu²⁺ and Zn²⁺. | The core 8-hydroxyquinoline scaffold is retained. The C-5 chloro and C-7 aryl groups are expected to maintain or enhance chelation affinity. |

| Ionophore Activity | Acts as a zinc ionophore, increasing intracellular zinc. aacrjournals.org | Expected to function as a metal ionophore. | The 3-fluorophenyl group alters lipophilicity, which may affect the efficiency of metal transport across membranes. |

| Proteasome Inhibition | Potently inhibits the 20S proteasome. nih.gov | Activity is unknown; may be altered. | The different size and shape of the 3-fluorophenyl group vs. iodine could change the binding affinity to the proteasome. |

| DNA/RNA Interaction | Can interfere with DNA and RNA synthesis. patsnap.comnih.gov | Activity is unknown; possible but may differ. | Changes in molecular shape and electronics could affect intercalation or binding to nucleic acids and associated proteins. |

| Antifungal Mechanism | Causes damage to the fungal cell wall. mdpi.com | Activity is unknown; may share a similar mechanism if antifungal. | The core scaffold responsible for general membrane/wall disruption is present. |

Advancing Drug Discovery: Derivatization and SAR Studies of this compound

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, this compound has emerged as a compound of significant interest for academic research, offering a versatile template for the design of novel bioactive molecules. This article explores the potential for future academic research centered on the derivatization and structure-activity relationship (SAR) studies of this specific scaffold, with a focus on strategic modifications and the application of computational tools to guide rational drug design.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol and its Derivative Class

The 8-hydroxyquinoline (B1678124) core is renowned for its metal-chelating properties, which are often implicated in its biological mechanisms of action. nih.govresearchgate.net This chelation can disrupt metal homeostasis in pathogenic cells or modulate the activity of metalloenzymes. nih.govresearchgate.net The introduction of a chloro group at the 5-position and an aryl group at the 7-position, as seen in the target compound, is a common strategy to enhance lipophilicity and modulate electronic properties, thereby influencing biological activity.

Research on analogous compounds highlights a broad spectrum of potential applications:

Antimicrobial and Antifungal Activity: 8-hydroxyquinoline derivatives are widely recognized for their potent antibacterial and antifungal properties. rroij.commdpi.com For instance, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) has a long history of use as a topical antifungal and antiprotozoal agent. rsc.org The mechanism is often attributed to the disruption of the fungal cell wall. mdpi.com Studies on various 5- and 7-substituted 8-hydroxyquinolines have demonstrated significant activity against a range of pathogens, including Mycobacterium tuberculosis and various fungal species. rsc.orgnih.gov The presence of a halogen at the 5-position and a substituted aryl group at the 7-position can be crucial for this activity.

Anticancer Activity: Numerous 8-hydroxyquinoline derivatives have been investigated as potential anticancer agents. nih.govresearchgate.net Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of topoisomerase, and modulation of signaling pathways crucial for cancer cell proliferation. The specific substitution pattern on the quinoline (B57606) ring and the nature of the aryl substituent at the 7-position are critical determinants of their cytotoxic potency and selectivity for cancer cells.

Neuroprotective Properties: Intriguingly, some 8-hydroxyquinoline derivatives have shown promise in the context of neurodegenerative diseases. nih.govmdpi.com Their ability to chelate metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease, is a key area of investigation. This suggests a potential therapeutic avenue for compounds like this compound.

The table below summarizes the key biological activities observed in the broader class of 5- and 7-substituted 8-hydroxyquinolines, providing a predictive framework for the potential of this compound.

| Biological Activity | Key Findings for 8-Hydroxyquinoline Derivatives |

| Antimicrobial | Potent activity against a wide range of bacteria and fungi. Mechanism often involves metal chelation and cell wall disruption. mdpi.comrsc.orgnih.gov |

| Anticancer | Induction of apoptosis, inhibition of key cancer-related enzymes, and modulation of signaling pathways. nih.govresearchgate.net |

| Neuroprotection | Metal ion chelation, potentially preventing the formation of neurotoxic protein aggregates. nih.govmdpi.com |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the broad potential of the 8-hydroxyquinoline scaffold, several research avenues for this compound and its analogs remain largely unexplored.

Unexplored Research Avenues:

Specific Biological Targets: While the general mechanisms of 8-hydroxyquinolines are understood, the specific molecular targets of this compound have not been elucidated. Identifying these targets is crucial for understanding its precise mechanism of action and for rational drug design.

Antiviral and Antiparasitic Potential: While antibacterial and antifungal activities are well-documented for this class, the antiviral and broader antiparasitic potential of 7-aryl substituted 8-hydroxyquinolines is an area ripe for investigation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing a library of derivatives with varied substituents on the 7-phenyl ring would provide valuable insights into the key structural features required for optimal activity and selectivity.

Metal Complexation and Biological Activity: A deeper investigation into the coordination chemistry of this compound with various biologically relevant metal ions and the subsequent biological evaluation of these metal complexes could uncover novel therapeutic properties.

Methodological Challenges:

Synthesis and Purification: The synthesis of asymmetrically substituted 8-hydroxyquinolines can be challenging, often requiring multi-step procedures and careful purification to isolate the desired product in high purity. nih.gov

Solubility and Bioavailability: The lipophilic nature of many 8-hydroxyquinoline derivatives can lead to poor aqueous solubility, posing a challenge for biological assays and in vivo studies. Formulation strategies may be required to enhance bioavailability.

Toxicity and Selectivity: A significant hurdle in the development of 8-hydroxyquinoline-based therapeutics is ensuring selectivity for pathogenic cells or specific biological targets while minimizing toxicity to host cells.

Potential for Development as Advanced Chemical Probes or Scaffolds for Novel Ligands in Chemical Biology

The inherent properties of the 8-hydroxyquinoline scaffold make this compound an excellent candidate for development into advanced tools for chemical biology.

Fluorescent Probes: 8-hydroxyquinoline and its derivatives are known to exhibit fluorescence, which is often enhanced upon chelation with metal ions. rroij.comscispace.com This property can be harnessed to develop fluorescent probes for detecting and imaging metal ions in biological systems. The fluorine atom in the 7-phenyl group could also be exploited for 19F NMR-based imaging or as a reporter group.

Scaffolds for Novel Ligands: The this compound core can serve as a versatile scaffold for the design and synthesis of novel ligands targeting specific enzymes or receptors. The 7-phenyl group provides a readily modifiable handle for introducing various functional groups to optimize binding affinity and selectivity.

Click Chemistry Applications: The synthesis of derivatives via "click chemistry" reactions can be employed to rapidly generate a diverse library of compounds for high-throughput screening against various biological targets. researchgate.net This approach can accelerate the discovery of new lead compounds for drug development.

Q & A

Q. What purification challenges arise from halogenated byproducts, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.